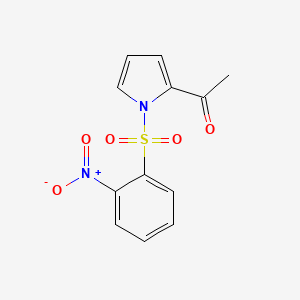
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and chemical significance. This particular compound is characterized by the presence of an acetyl group at the 2-position and a nitrophenylsulfonyl group at the 1-position of the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize metal-catalyzed conversions and oxidative coupling reactions to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions with boronic acids to form substituted pyrroles.
Major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- can be compared with other similar compounds, such as:
2-Acetylpyrrole: A simpler analog with an acetyl group at the 2-position.
1-Pyrroline, 2-acetyl: Another analog with a similar structure but different functional groups.
Ethanone, 1-(1H-pyrrol-2-yl)-: A related compound with an ethanone group at the 1-position.
The uniqueness of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
173908-12-8 |
|---|---|
Molekularformel |
C12H10N2O5S |
Molekulargewicht |
294.29 g/mol |
IUPAC-Name |
1-[1-(2-nitrophenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H10N2O5S/c1-9(15)10-6-4-8-13(10)20(18,19)12-7-3-2-5-11(12)14(16)17/h2-8H,1H3 |
InChI-Schlüssel |
JFVAYFMVEJXXAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



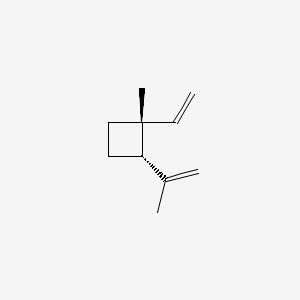


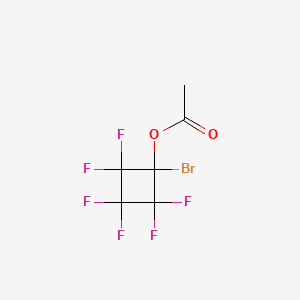
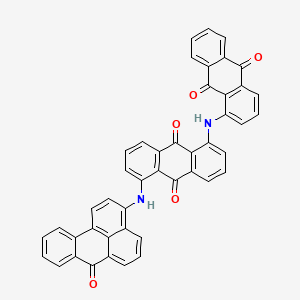
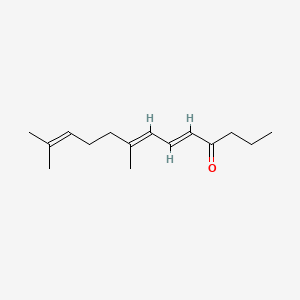
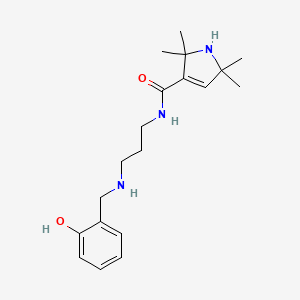
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
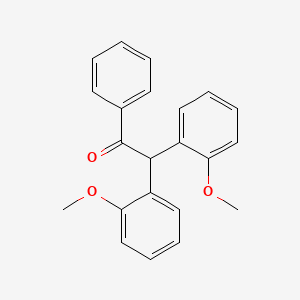
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)



